2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 101725-90-0
VCID: VC20740542
InChI: InChI=1S/C16H28O2/c1-13(2,17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(3,4)18/h11-12,17-18H,5-10H2,1-4H3
SMILES: CC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O
Molecular Formula: C16H28O2
Molecular Weight: 252.39 g/mol

2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol

CAS No.: 101725-90-0

Cat. No.: VC20740542

Molecular Formula: C16H28O2

Molecular Weight: 252.39 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol - 101725-90-0

CAS No. 101725-90-0
Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
IUPAC Name 2-[3-(2-hydroxypropan-2-yl)-1-adamantyl]propan-2-ol
Standard InChI InChI=1S/C16H28O2/c1-13(2,17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(3,4)18/h11-12,17-18H,5-10H2,1-4H3
Standard InChI Key IZDGERAJICQHIQ-UHFFFAOYSA-N
SMILES CC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O
Canonical SMILES CC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O

Chemical Identification and Properties

2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol is an adamantane derivative characterized by two tertiary alcohol groups attached to the adamantane cage structure. The compound features a rigid, lipophilic adamantane core that provides structural stability while the hydroxyl groups confer specific chemical reactivity and hydrogen bonding capabilities.

Basic Chemical Information

The compound is identified through several chemical indicators that provide its unique chemical signature in scientific databases and literature.

ParameterValue
CAS Number101725-90-0
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
IUPAC Name2-[3-(2-hydroxypropan-2-yl)-1-adamantyl]propan-2-ol
PubChem CID4260717
Creation Date2005-09-13
Last Modified2025-03-01

Structural Identifiers

The molecular structure can be represented through several standard chemical notations that allow for computational analysis and database searching.

Identifier TypeValue
InChIInChI=1S/C16H28O2/c1-13(2,17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(3,4)18/h11-12,17-18H,5-10H2,1-4H3
InChIKeyIZDGERAJICQHIQ-UHFFFAOYSA-N
SMILESCC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O
Canonical SMILESCC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O

Structural Features

The compound's structure consists of a central adamantane cage with two tertiary alcohol groups. This creates a symmetrical molecule with specific stereochemical properties that may influence its biological activity. The adamantane core provides a rigid, lipophilic scaffold while the hydroxyl groups offer potential hydrogen bonding sites for interactions with biological targets or in material science applications.

Synthesis and Preparation Methods

The synthesis of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol typically involves multi-step organic reactions utilizing the adamantane framework as the starting point. The synthesis methodology requires careful control of reaction conditions to ensure proper addition of the hydroxypropyl substituents.

General Synthetic Approach

The preparation of this compound usually builds upon the adamantane scaffold through a series of organic transformations. These reactions must be designed to introduce the hydroxy and propanolic substituents at specific positions on the adamantane framework.

Synthetic Challenges

Synthesizing this compound presents several challenges, including:

  • Regioselective functionalization of the adamantane core

  • Stereocontrolled introduction of the hydroxypropyl groups

  • Optimization of reaction conditions to achieve acceptable yields

  • Purification procedures to obtain the compound at high purity levels

These challenges must be addressed through careful selection of reagents, reaction conditions, and purification techniques.

Biological Activity

The biological activity of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol is of significant interest given the known pharmacological properties of related adamantane compounds.

Structure-Activity Relationship

The stereochemistry of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol plays a crucial role in determining its biological activity. The configuration around the chiral centers directly influences how the molecule interacts with biological targets such as enzymes, receptors, or other cellular components.

Toxicological Considerations

Understanding the toxicological profile of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol is essential for assessing its safety in potential applications, particularly in medicinal chemistry.

Preliminary Toxicity Data

Preliminary assessments suggest that this compound may exhibit relatively low toxicity levels, though comprehensive studies are needed to confirm these findings. The presence of the adamantane scaffold, which appears in several approved medications, suggests potential biocompatibility, though the specific substitution pattern in this compound requires dedicated toxicological evaluation.

Current Research Directions

Research involving 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol and similar adamantane derivatives focuses on several promising areas.

Medicinal Chemistry Research

Current research efforts are exploring the potential of adamantane derivatives as:

  • Novel antiviral agents targeting emerging viral threats

  • Neurological drugs that may address unmet medical needs in neurodegenerative diseases

  • Scaffolds for developing new classes of therapeutic compounds

The unique structural features of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol make it an interesting candidate for medicinal chemistry investigations.

Materials Science Investigations

In materials science, adamantane derivatives are being investigated for:

  • Development of novel polymeric materials with specific physical properties

  • Creation of specialty chemicals for industrial applications

  • Design of new crystalline materials with unique characteristics

The dual hydroxyl functionality of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol provides interesting opportunities for materials development through further chemical modification.

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